molecular formula C12H14N2OS B14898879 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine

Cat. No.: B14898879
M. Wt: 234.32 g/mol
InChI Key: ODUXDGGEOWQQSA-UHFFFAOYSA-N
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Description

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(2-Methoxyethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-[4-(2-methoxyethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-15-7-6-9-2-4-10(5-3-9)11-8-14-12(13)16-11/h2-5,8H,6-7H2,1H3,(H2,13,14)

InChI Key

ODUXDGGEOWQQSA-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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